Rosuvastatin Isoamy Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

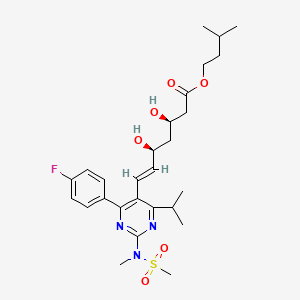

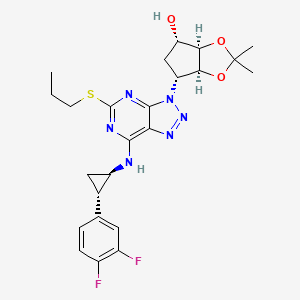

Rosuvastatin Isoamy Ester is a pharmaceutical reference standard used in the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Rosuvastatin . It has a molecular formula of C27H38FN3O6S and a molecular weight of 551.7 .

Molecular Structure Analysis

Rosuvastatin Isoamy Ester has a complex molecular structure. The chemical name is Isopentyl (3R,5S,E)-7- (4- (4-fluorophenyl)-6-isopropyl-2- (N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate .Scientific Research Applications

Lipid-Lowering Effects

Rosuvastatin Isoamyl Ester shares the lipid-lowering properties of its parent compound, rosuvastatin. It effectively reduces low-density lipoprotein (LDL) cholesterol levels by inhibiting cholesterol synthesis. The compound achieves maximum plasma concentration within 5 hours under fasting conditions and has an average terminal elimination half-life of approximately 20 hours. Its once-daily dosing regimen (5–80 mg, with 40 mg being the maximum approved daily dose) makes it a valuable option for managing dyslipidemia .

Pharmacokinetics and Variability

The pharmacokinetics of Rosuvastatin Isoamyl Ester exhibit considerable variation between races. Caucasian subjects show a 1.7-fold higher overall mean total clearance compared to healthy Chinese subjects. However, systemic exposure remains characterized by a large coefficient of variation (48%). Repeated dosing results in small accumulation, and the clinical relevance of drug interactions (e.g., with darunavir/ritonavir, erythromycin, fluconazole, itraconazole, and antacids) warrants further investigation .

Analytical Methods

Researchers have developed validated ultra-high-performance liquid chromatography (UHPLC) methods for estimating Rosuvastatin Isoamyl Ester and controlling impurities during synthesis and degradation. These methods play a crucial role in ensuring the quality and safety of medicinal products .

High-Risk Patients

Studies have evaluated the effectiveness and safety of different rosuvastatin-based regimens for high-risk patients. Rosuvastatin Isoamyl Ester may offer similar benefits in managing cardiovascular risk factors, although specific data on this derivative are limited .

Safety And Hazards

Future Directions

Rosuvastatin Isoamy Ester can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Rosuvastatin . This suggests potential future directions in the development of new analytical methods and applications in drug production.

properties

IUPAC Name |

3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDAIKXIOPRNBH-CXYUPCIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38FN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rosuvastatin Isoamy Ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic](/img/no-structure.png)

![2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B569274.png)

![5-Methyl-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine](/img/structure/B569277.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine](/img/structure/B569280.png)

![2,2,2-Trifluoroacetic acid;(1S)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentan-1-amine](/img/structure/B569286.png)